molecular formula C10H15N3OS B2740768 (7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 1025228-72-1

(7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B2740768
CAS No.: 1025228-72-1
M. Wt: 225.31
InChI Key: VIZUPJLQECPLFP-NTUHNPAUSA-N
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Description

(7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C10H15N3OS and its molecular weight is 225.31. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Hydrogen-bonding Organic Solids

This study highlights the synthesis and structural characterization of multicomponent crystals involving substituted organic amine molecules, demonstrating the importance of hydrogen bonding in directing the packing modes of molecular crystals. Strong O–H···O/N–H···O/O–H···N and weak C–H···O/C–H···π/π···π intermolecular interactions are key in constructing supramolecular architectures, suggesting potential applications in designing new materials with specific properties (Zong et al., 2016).

Synthesis and Properties of 1-(N-Nitrosoalkylamino)benzimidazoles

This research involves the preparation and characterization of 1-(N-Nitrosoalkylamino)benzimidazoles, exploring the isomerization and properties of these compounds. The study provides insights into the structural aspects of nitrogen-containing heterocycles, which could be relevant for understanding the behavior and applications of similar compounds, including "(7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine" (Pozharskii et al., 1998).

Antifungal Effect of Heterocyclic Compound Derivatives

This study evaluates the antifungal effects of synthesized dimethylpyrimidin-derivatives against Aspergillus terreus and Aspergillus niger. It demonstrates the potential of these compounds as bioactive agents, suggesting that similar structures could be explored for their antimicrobial properties (Jafar et al., 2017).

Novel Benzodifuranyl Derivatives as Anti-inflammatory and Analgesic Agents

This research outlines the synthesis of novel compounds with potential as anti-inflammatory and analgesic agents. The study's findings on the biological activity of these compounds could guide the exploration of similar molecules for therapeutic applications (Abu‐Hashem et al., 2020).

Fluorescent Proton Sponge Analogues

The study explores 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines as fluorescent proton sponge analogues, offering insights into their unique properties and potential applications in designing fluorescent probes or materials with specific electronic characteristics (Pozharskii et al., 2016).

Properties

IUPAC Name

(7E)-7-methoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-10(2)4-6-8(15-9(11)12-6)7(5-10)13-14-3/h4-5H2,1-3H3,(H2,11,12)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZUPJLQECPLFP-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=NOC)C1)SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(/C(=N/OC)/C1)SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.